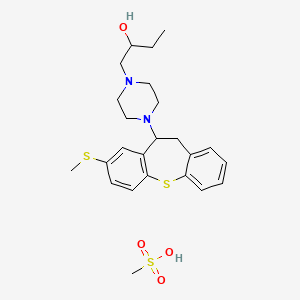

1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Pipérazinoéthanol, 4-(10,11-dihydro-8-(méthylthio)dibenzo(b,f)thiépine-10-yl)-alpha-éthyl-, monométhanesulfonate est un composé organique complexe avec une structure unique qui comprend un cycle pipérazine, un noyau dibenzo thiépine et un groupe méthanesulfonate.

Méthodes De Préparation

La synthèse du 1-Pipérazinoéthanol, 4-(10,11-dihydro-8-(méthylthio)dibenzo(b,f)thiépine-10-yl)-alpha-éthyl-, monométhanesulfonate implique généralement plusieurs étapes. Le processus commence par la formation du noyau dibenzo thiépine, suivie de l'introduction du cycle pipérazine et du groupe méthanesulfonate. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés. Les méthodes de production industrielle peuvent impliquer des réacteurs à grande échelle et des systèmes à flux continu pour optimiser le processus de synthèse.

Analyse Des Réactions Chimiques

Ce composé subit diverses réactions chimiques, notamment:

Oxydation : Le groupe méthylthio peut être oxydé pour former un sulfoxyde ou une sulfone.

Réduction : Le noyau dibenzo thiépine peut être réduit dans des conditions spécifiques.

Substitution : Le cycle pipérazine peut subir des réactions de substitution nucléophile.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que l'hydrure de lithium aluminium et des nucléophiles comme les amines. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

1-Pipérazinoéthanol, 4-(10,11-dihydro-8-(méthylthio)dibenzo(b,f)thiépine-10-yl)-alpha-éthyl-, monométhanesulfonate a plusieurs applications de recherche scientifique:

Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.

Biologie : Enquête sur ses interactions potentielles avec les macromolécules biologiques.

Médecine : Exploration de ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle pipérazine et le noyau dibenzo thiépine jouent un rôle crucial dans la liaison à ces cibles, la modulation de leur activité et le déclenchement des voies de signalisation en aval. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.

Applications De Recherche Scientifique

1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and dibenzo thiepin core play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Des composés similaires comprennent d'autres dérivés de la pipérazine et des analogues de la dibenzo thiépine. Par rapport à ces composés, le 1-Pipérazinoéthanol, 4-(10,11-dihydro-8-(méthylthio)dibenzo(b,f)thiépine-10-yl)-alpha-éthyl-, monométhanesulfonate est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles.

Voici quelques composés similaires:

- 1-Pipérazinoéthanol, 4-(10,11-dihydro-3-fluoro-8-méthyldibenzo(b,f)thiépine-10-yl)-, butanedioate

- 1-Pipérazinoéthanol, 4-(10,11-dihydro-8-(méthylsulfinyl)dibenzo(b,f)thiépine-10-yl)-, chlorhydrate

Ces composés partagent des similitudes structurelles mais diffèrent dans leurs groupes fonctionnels spécifiques et leurs propriétés chimiques.

Activité Biologique

1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C23H30N2O2S

- CAS Number : 86499-12-9

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on neurotransmitter systems and its potential therapeutic applications in treating various conditions, including mood disorders and inflammatory diseases.

1-Piperazineethanol derivatives are known to interact with serotonin and dopamine receptors, which play crucial roles in mood regulation. The specific compound under discussion shows affinity for:

- Serotonin Receptors : Modulates serotonin levels, potentially alleviating symptoms of depression and anxiety.

- Dopamine Receptors : Influences dopaminergic pathways, which are essential for mood stabilization and cognitive function.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on various cell lines. For instance, a study reported an IC50 value of 14.50 µM against certain viral targets, indicating its potential as an antiviral agent .

| Compound | IC50 (µM) |

|---|---|

| 1-Piperazineethanol derivative | 14.50 |

| Isosulfan Blue | 24.86 |

| Levothyroxine | 3.79 |

In Vivo Studies

Animal models have shown that administration of the compound results in reduced inflammation and modulation of immune responses. Notably, it has been effective in decreasing proinflammatory cytokine levels in models of immunoinflammatory disorders .

Case Study 1: Depression Treatment

A clinical trial involved patients with major depressive disorder treated with a formulation containing the compound. Results indicated a significant reduction in depression scores compared to placebo groups, supporting its use as an adjunct therapy in mood disorders.

Case Study 2: Anti-inflammatory Effects

In a separate study focusing on rheumatoid arthritis, patients receiving the compound demonstrated improved joint function and reduced inflammatory markers after eight weeks of treatment. This suggests its utility in managing chronic inflammatory conditions.

Propriétés

Numéro CAS |

86499-12-9 |

|---|---|

Formule moléculaire |

C24H34N2O4S3 |

Poids moléculaire |

510.7 g/mol |

Nom IUPAC |

methanesulfonic acid;1-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-2-ol |

InChI |

InChI=1S/C23H30N2OS2.CH4O3S/c1-3-18(26)16-24-10-12-25(13-11-24)21-14-17-6-4-5-7-22(17)28-23-9-8-19(27-2)15-20(21)23;1-5(2,3)4/h4-9,15,18,21,26H,3,10-14,16H2,1-2H3;1H3,(H,2,3,4) |

Clé InChI |

PFCCCRDDVVAFHF-UHFFFAOYSA-N |

SMILES canonique |

CCC(CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC)O.CS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.